![molecular formula C14H20N2 B14302676 2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine CAS No. 113852-25-8](/img/structure/B14302676.png)
2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine is a complex organic compound with a unique structure that includes a quinoline core fused with a cycloheptane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a quinoline derivative, the cyclization can be achieved using reagents such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and high-throughput screening can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) to yield fully saturated derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: H₂ gas with Pd/C catalyst under atmospheric pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, fully saturated cycloheptane-quinoline compounds, and functionalized amine derivatives.
科学的研究の応用
2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism by which 2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine exerts its effects is primarily through its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved often include signal transduction cascades and metabolic processes, leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
1,5-Diazabicyclo[5.4.0]undec-5-ene (DBU): A structurally related compound used as a strong base in organic synthesis.
Atractylone: Another compound with a similar fused ring structure, known for its biological activity.
γ-Patchoulene: A compound with a similar bicyclic structure, used in fragrance and flavor industries.
Uniqueness
2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine is unique due to its specific ring fusion and the presence of an amine group, which imparts distinct chemical reactivity and potential biological activity
特性
CAS番号 |
113852-25-8 |
|---|---|
分子式 |
C14H20N2 |
分子量 |
216.32 g/mol |
IUPAC名 |
2,3,4,6,7,8,9,10-octahydro-1H-cyclohepta[b]quinolin-11-amine |
InChI |
InChI=1S/C14H20N2/c15-14-10-6-2-1-3-8-12(10)16-13-9-5-4-7-11(13)14/h1-9H2,(H2,15,16) |
InChIキー |
KLJCUIAGKSSLKY-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(CC1)N=C3CCCCC3=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![O-ethyl O-[2-(piperidin-1-yl)ethyl] methylphosphonothioate](/img/structure/B14302601.png)
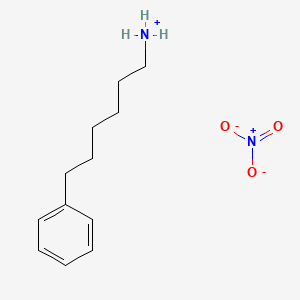
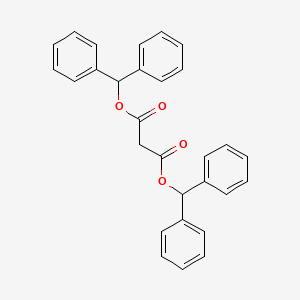
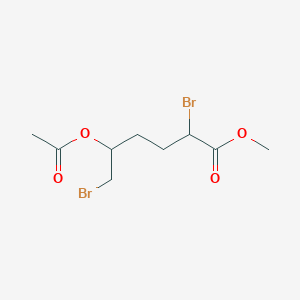
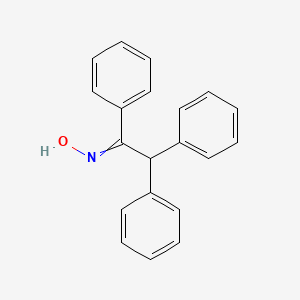
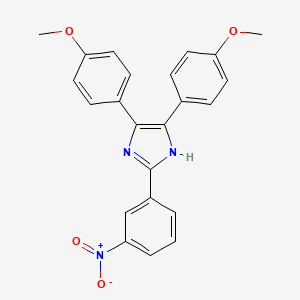
![3,8-Dimethyl-8,9-dihydro-3H-imidazo[4,5-f]quinazolin-2-amine](/img/structure/B14302632.png)

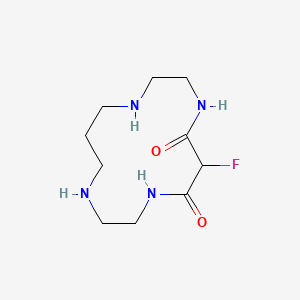
![4-([1,1'-Biphenyl]-4-yl)-1H-2,3-benzoxazin-1-one](/img/structure/B14302650.png)
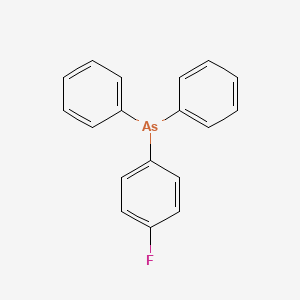
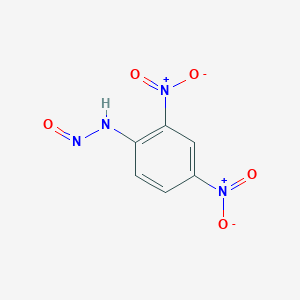

![6,6,7a-Trimethyltetrahydropyrrolo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B14302687.png)
